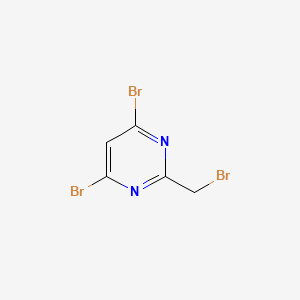

4,6-Dibromo-2-(bromomethyl)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

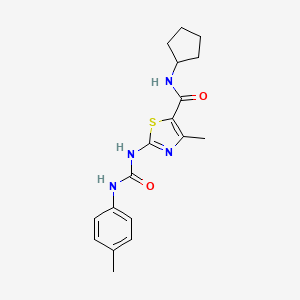

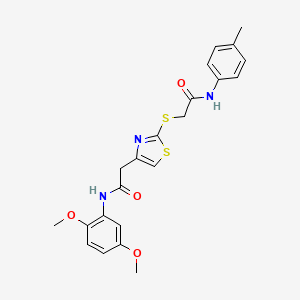

“4,6-Dibromo-2-(bromomethyl)pyrimidine” is an organic compound with the CAS Number: 1803610-39-0 . It has a molecular weight of 330.8 and its IUPAC name is 4,6-dibromo-2-(bromomethyl)pyrimidine .

Molecular Structure Analysis

The molecular structure of “4,6-Dibromo-2-(bromomethyl)pyrimidine” is represented by the InChI code: 1S/C5H3Br3N2/c6-2-5-9-3(7)1-4(8)10-5/h1H,2H2 . This indicates that the compound contains 5 carbon atoms, 3 hydrogen atoms, 3 bromine atoms, and 2 nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of “4,6-Dibromo-2-(bromomethyl)pyrimidine” include a molecular weight of 330.8 . Unfortunately, other specific properties like boiling point, melting point, and density were not found in the retrieved data.Applications De Recherche Scientifique

Microwave-Assisted Synthesis in Drug Development

4,6-Dibromo-2-(bromomethyl)pyrimidine derivatives have been utilized as precursors for synthesizing various spiroisoquinoline and spiropyrido[4,3-d]pyrimidine derivatives. Microwave-assisted synthesis has significantly enhanced reaction yields, reduced reaction times, and minimized environmental impacts. Some newly synthesized compounds exhibited moderate antimicrobial activities (Faty, Rashed, & Youssef, 2015).

Advancements in Charge Transfer Materials

4,6-Dibromo-2-(bromomethyl)pyrimidine derivatives have contributed to the design of efficient charge transfer materials. The pyrimidine derivatives, especially 4,6-di(thiophen-2-yl)pyrimidine, have been explored for their potential in reducing the HOMO–LUMO energy gap and improving intramolecular charge transfer. Theoretical studies suggest these derivatives might have better or comparable charge transfer properties to commonly used materials (Irfan, 2014).

Synthesis of Antiviral Compounds

Research has delved into the synthesis of 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines. The use of 4,6-Dibromo-2-(bromomethyl)pyrimidine in these syntheses led to compounds that showed significant inhibitory activity against retrovirus replication in cell cultures, demonstrating potential for antiviral drug development (Hocková, Holý, Masojídková, et al., 2003).

Development of Polymeric Materials

The synthesis of new 2-alkoxy- and 2-alkylthio-4,6-di(bromomethyl)pyrimidines has led to the development of novel poly(p-arylenevinylene)s. These materials have been investigated for their optical and electrochemical properties in solutions and their structural properties in thin films. This indicates the potential use of 4,6-Dibromo-2-(bromomethyl)pyrimidine in the development of materials with specific electronic or optical properties (Komissarova, Lunegov, Mayorova, et al., 2016).

Propriétés

IUPAC Name |

4,6-dibromo-2-(bromomethyl)pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br3N2/c6-2-5-9-3(7)1-4(8)10-5/h1H,2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHSWTGRZCCFPJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1Br)CBr)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dibromo-2-(bromomethyl)pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride](/img/structure/B2365998.png)

![N-cyclopentyl-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2365999.png)

![(2-Chlorophenyl)-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2366003.png)

![1-[4-Methyl-4-(methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2366004.png)

![N-[(1,2-dimethylindol-5-yl)methyl]-2,6-difluorobenzamide](/img/structure/B2366009.png)

![[3-Chloro-5-(2-methoxyethoxy)phenyl]boronic acid](/img/structure/B2366010.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2,2-dimethylpropanamide](/img/structure/B2366013.png)

![N-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2366018.png)